molecular formula C18H24Ge B14335008 Dibenzyl(diethyl)germane CAS No. 109021-78-5

Dibenzyl(diethyl)germane

Cat. No.: B14335008
CAS No.: 109021-78-5
M. Wt: 313.0 g/mol
InChI Key: YFAFKBXRTMRXCS-UHFFFAOYSA-N
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Description

Dibenzyl(diethyl)germane is an organogermanium compound characterized by the presence of two benzyl groups and two ethyl groups attached to a germanium atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(diethyl)germane typically involves the reaction of germanium tetrachloride with benzyl and ethyl Grignard reagents. The reaction proceeds as follows:

GeCl4+2C6H5CH2MgBr+2C2H5MgBrGe(CH2C6H5)2(C2H5)2+4MgBrCl\text{GeCl}_4 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{MgBr} + 2 \text{C}_2\text{H}_5\text{MgBr} \rightarrow \text{Ge}(\text{CH}_2\text{C}_6\text{H}_5)_2(\text{C}_2\text{H}_5)_2 + 4 \text{MgBrCl} GeCl4​+2C6​H5​CH2​MgBr+2C2​H5​MgBr→Ge(CH2​C6​H5​)2​(C2​H5​)2​+4MgBrCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized reactors and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(diethyl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Dibenzyl(diethyl)germane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Organogermanium compounds, including this compound, are being investigated for their potential therapeutic applications.

    Industry: The compound is used in the production of germanium-based materials, which have applications in electronics and optics.

Mechanism of Action

The mechanism by which dibenzyl(diethyl)germane exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzylgermane: Similar structure but lacks the ethyl groups.

    Diethylgermane: Similar structure but lacks the benzyl groups.

    Tetraethylgermane: Contains four ethyl groups attached to germanium.

Uniqueness

Dibenzyl(diethyl)germane is unique due to the presence of both benzyl and ethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

109021-78-5

Molecular Formula

C18H24Ge

Molecular Weight

313.0 g/mol

IUPAC Name

dibenzyl(diethyl)germane

InChI

InChI=1S/C18H24Ge/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

YFAFKBXRTMRXCS-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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